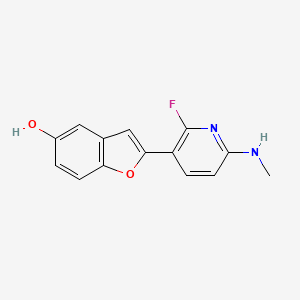

AZD4694

説明

特性

IUPAC Name |

2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNQXTDIPMCJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054629-49-0 | |

| Record name | AZD 4694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUTAFURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to AZD4694 (NAV4694): Mechanism of Action for In Vivo Quantification of Amyloid-β in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4694, also known as NAV4694, is a high-affinity, fluorine-18 labeled positron emission tomography (PET) radioligand developed for the in vivo detection and quantification of cerebral beta-amyloid (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD). This document provides a detailed overview of its mechanism of action, quantitative binding characteristics, and the experimental protocols utilized for its validation and application. The primary mechanism of this compound is its specific and reversible binding to Aβ fibrils, enabling the visualization of amyloid pathology in the living human brain. Its favorable pharmacokinetic profile and low non-specific binding, particularly in white matter, make it a valuable tool for both diagnostic purposes and for monitoring the efficacy of anti-amyloid therapeutic interventions.

Core Mechanism of Action

The fundamental mechanism of action of this compound is not therapeutic but diagnostic. It functions as an imaging agent that binds with high affinity and selectivity to fibrillar Aβ deposits in the brain.[1][2] Structurally a benzofuran derivative, this compound is labeled with the positron-emitting isotope fluorine-18 (¹⁸F), which has a 110-minute half-life suitable for centralized synthesis and distribution.[1][3]

Upon intravenous administration, [¹⁸F]this compound crosses the blood-brain barrier.[1] In individuals with Alzheimer's disease, the radioligand preferentially binds to Aβ plaques concentrated in cortical gray matter.[1][3] The positrons emitted by ¹⁸F annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by a PET scanner. The resulting data is reconstructed to generate a quantitative map of Aβ plaque distribution and density in the brain. The binding is reversible, and the compound is characterized by rapid entry into and clearance from the brain in tissue devoid of amyloid plaques.[1][3]

Quantitative Data

This compound exhibits high binding affinity for Aβ fibrils and favorable properties compared to other radioligands, notably low non-specific binding in white matter.[2][3][4]

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 2.3 ± 0.3 nM | In vitro, synthetic Aβ fibrils | [1][3][5][6][7] |

| Binding Affinity (Ki) | 18.5 ± 2.4 nM | In vitro, Aβ₁₋₄₀ fibrils | [8] |

| PET Radioactivity | Mean: 203 ± 6 MBq | Human, intravenous bolus | [5][9] |

| Specific Radioactivity | 16 - 290 GBq/µmol | At time of administration | [5][9] |

| Amyloid Positivity Cutoff | 1.55 SUVR | Human PET Imaging | [6][10] |

Kd: Dissociation constant; Ki: Inhibition constant; MBq: Megabecquerel; GBq: Gigabecquerel; SUVR: Standardized Uptake Value Ratio.

Experimental Protocols

The characterization and validation of this compound have been conducted through a series of in vitro, ex vivo, and in vivo experiments.

In Vitro Autoradiography

This protocol is used to assess the binding affinity and specificity of the radioligand on post-mortem brain tissue.

-

Objective: To determine the binding characteristics of [³H]this compound in human brain tissue.

-

Tissue Preparation: Post-mortem cortical sections from confirmed Alzheimer's disease patients and healthy controls are used.

-

Radioligand: Tritiated this compound ([³H]this compound) is utilized for higher resolution in tissue sections.

-

Procedure:

-

Brain sections are incubated with [³H]this compound.

-

To determine non-specific binding, a parallel set of sections is co-incubated with a high concentration of unlabeled this compound to displace the specific binding of the radioligand.

-

After incubation, sections are washed to remove unbound radioligand.

-

Sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.

-

-

Outcome: This method demonstrated that [³H]this compound selectively labels Aβ deposits in gray matter with low non-displaceable binding in white matter.[1][3]

Ex Vivo Binding in Transgenic Mice

This protocol assesses the in vivo target engagement and pharmacokinetics of the compound.

-

Objective: To evaluate the selective binding of this compound to Aβ deposits in a living organism.

-

Animal Model: Aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein and develop Aβ plaques.

-

Procedure:

-

[³H]this compound is administered intravenously to the mice.

-

At various time points post-injection (e.g., up to 80 minutes), the animals are euthanized.[1]

-

The brains are removed, sectioned, and subjected to autoradiography.

-

-

Outcome: These studies showed selective and reversible binding to Aβ deposits in the mouse brains, confirming in vivo target engagement.[1][3]

Human PET Imaging Protocol

This protocol outlines the procedure for using [¹⁸F]this compound to quantify Aβ burden in human subjects.

-

Objective: To visualize and quantify Aβ plaque density in the brains of living humans.

-

Radiotracer Synthesis: [¹⁸F]this compound is produced via N-Boc–protected nitro precursor followed by acidic deprotection.[5]

-

Procedure:

-

A bolus of [¹⁸F]this compound (typically around 200 MBq) is injected intravenously.[5][9]

-

Dynamic PET data is acquired for 90-93 minutes post-injection.[5][9][11]

-

For quantitative analysis, static images are often generated from data acquired during a specific time window (e.g., 40-70 minutes post-injection) when tracer binding is considered to be in a state of pseudo-equilibrium.[6][12]

-

Anatomical MRI scans are co-registered with the PET data to define regions of interest (ROIs).

-

-

Data Analysis:

-

Tracer uptake is quantified using the Standardized Uptake Value Ratio (SUVR).

-

This is calculated by dividing the average tracer uptake in cortical ROIs (e.g., precuneus, prefrontal, parietal cortices) by the uptake in a reference region that is typically devoid of fibrillar Aβ, such as the cerebellar gray matter.[6][10]

-

The resulting SUVR value serves as a quantitative index of cerebral amyloid burden.

-

Conclusion

This compound is a robust and highly specific PET radioligand for imaging fibrillar amyloid-β plaques. Its mechanism of action is centered on high-affinity binding to these pathological protein aggregates. Validated through comprehensive preclinical and clinical studies, it provides a reliable method for the in vivo quantification of cerebral amyloid load. Key advantages include its high affinity, favorable kinetic profile, and low non-specific white matter binding, which facilitates clearer image interpretation. As such, [¹⁸F]this compound serves as a critical biomarker in the diagnostic workup of cognitive impairment and as a surrogate outcome measure in clinical trials targeting the amyloid cascade in Alzheimer's disease.[6][13]

References

- 1. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Navidea Announces Presentations Highlighting NAV4694 Beta-Amyloid, PET Imaging Agent at the German Society of Nuclear Medicine Congress :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]

- 3. researchgate.net [researchgate.net]

- 4. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Amyloid beta plaque accumulation with longitudinal [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. RePORT ⟩ RePORTER [reporter.nih.gov]

AZD4694: A Technical Guide to its High-Affinity Binding with Amyloid-Beta Plaques

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of AZD4694 (also known as NAV4694), a fluorinated radioligand designed for the in vivo imaging of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. This compound is structurally similar to Pittsburgh compound B (PiB) and is recognized for its high affinity for Aβ plaques and favorable imaging properties, including lower non-specific binding to white matter compared to other fluorinated tracers.[1][2] This document collates quantitative binding data, details experimental protocols from key studies, and presents visual workflows to offer a comprehensive resource for professionals in the field.

Quantitative Binding Affinity of this compound

This compound demonstrates a high and specific binding affinity for amyloid-beta fibrils. The equilibrium dissociation constant (Kd) has been consistently reported in the low nanomolar range, indicating a strong interaction with its target. A summary of these quantitative findings is presented below.

| Parameter | Value (nM) | Experimental System | Source |

| Kd | 2.3 ± 0.3 | In vitro with synthetic Aβ fibrils | [2][3][4] |

| Kd | 2.3 | In vitro with synthetic Aβ fibrils | [1][5] |

| IC50 (PiB displacement) | 1.29 - 2.13 | Autoradiography on post-mortem human AD brain tissue | [6] |

Core Experimental Protocols

The characterization of this compound's binding affinity has been established through several key experimental methodologies, including in vitro binding assays with synthetic Aβ fibrils, autoradiography on post-mortem human brain tissue, and in vivo Positron Emission Tomography (PET) imaging.

In Vitro Binding Assays with Synthetic Aβ Fibrils

This methodology is fundamental for determining the intrinsic binding affinity of a ligand to its target in a controlled environment.

Objective: To quantify the equilibrium dissociation constant (Kd) of this compound for synthetic Aβ fibrils.

Protocol:

-

Fibril Preparation: Synthetic Aβ peptides (typically Aβ1-40 or Aβ1-42) are aggregated into fibrils under specific conditions of pH, temperature, and agitation.

-

Radioligand Incubation: A constant concentration of tritiated this compound ([³H]this compound) is incubated with increasing concentrations of the prepared Aβ fibrils.

-

Equilibrium: The mixture is incubated for a sufficient duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The fibril-bound radioligand is separated from the free radioligand, commonly achieved through filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed using non-linear regression to fit a one-site binding model, from which the Kd (the concentration of ligand at which 50% of the receptors are occupied at equilibrium) is derived.

Autoradiography on Human Brain Tissue

Autoradiography provides a visual and quantitative assessment of radioligand binding to Aβ plaques within the anatomical context of post-mortem brain tissue.

Objective: To determine the regional distribution and specificity of [³H]this compound or [¹⁸F]this compound binding to Aβ plaques in sections of human Alzheimer's disease brain.

Protocol:

-

Tissue Preparation: Post-mortem brain tissue from neuropathologically confirmed Alzheimer's disease cases and healthy controls is sectioned (e.g., 10-20 µm thickness) using a cryostat.

-

Incubation: The brain sections are incubated with a solution containing the radiolabeled this compound at a low nanomolar concentration.

-

Washing: To reduce non-specific binding, the sections are washed in a series of buffer solutions.

-

Drying: The washed sections are dried under a stream of cold air.

-

Exposure: The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a set period to detect the radioactive signal.

-

Imaging and Analysis: The imaging plate is scanned, and the resulting digital autoradiograms are analyzed. The density of the signal in different brain regions (e.g., cortex vs. cerebellum) is quantified to determine the level of specific binding to plaques. For displacement studies, sections are co-incubated with the radioligand and increasing concentrations of a competing unlabeled ligand (like PiB) to determine the IC₅₀.[6]

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with [¹⁸F]this compound allows for the non-invasive visualization and quantification of Aβ plaque burden in the brains of living individuals.

Objective: To measure the cerebral Aβ plaque load in human subjects.

Protocol:

-

Radiotracer Administration: A bolus of [¹⁸F]this compound is injected intravenously into the subject.[3]

-

PET Scan Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 90 minutes) immediately following the injection.[3]

-

Image Reconstruction: The acquired data are reconstructed into a series of 3D images over time.

-

Image Analysis and Quantification:

-

Reference Region: The cerebellar gray matter, a region known to be largely devoid of Aβ plaques, is used as a reference region to estimate non-specific binding.[1][7]

-

Standardized Uptake Value Ratio (SUVR): The uptake of the radiotracer in cortical regions of interest (e.g., prefrontal, parietal, temporal cortices) is normalized to the uptake in the reference region. This ratio, the SUVR, serves as a quantitative index of amyloid plaque burden.[1] SUVR maps are typically calculated from data acquired during a specific time window post-injection (e.g., 40-70 minutes).

-

Kinetic Modeling: For more detailed quantification, kinetic models using metabolite-corrected arterial plasma input functions can be applied to estimate the distribution volume ratio (DVR), which is another measure of specific binding.[3]

-

Summary and Conclusion

This compound is a potent PET radioligand with a high binding affinity for amyloid-beta plaques, as demonstrated by consistent in vitro data.[2][4] Its favorable characteristics, including low non-specific white matter binding and the convenience of ¹⁸F-labeling, make it a valuable tool for both research and clinical applications.[1][3] The standardized protocols for in vitro binding, autoradiography, and in vivo PET imaging detailed in this guide provide a framework for the reliable and reproducible quantification of Aβ pathology. These methods are crucial for the early diagnosis of Alzheimer's disease, for tracking disease progression, and for assessing the efficacy of novel anti-amyloid therapeutic interventions.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Autoradiographic comparison between [11C]PiB and [18F]this compound in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the [18F]AZD4694 Radiotracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a fluorinated benzofuran derivative positron emission tomography (PET) radiotracer designed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1][2] Structurally analogous to the well-established [11C]Pittsburgh compound B ([11C]PiB), [18F]this compound offers the practical advantage of a longer radioactive half-life (approximately 110 minutes for fluorine-18 versus 20 minutes for carbon-11), which facilitates centralized manufacturing and distribution to PET centers without an on-site cyclotron.[1][3] This technical guide provides a comprehensive overview of the properties, characteristics, and experimental methodologies associated with [18F]this compound.

Core Properties and Characteristics

[18F]this compound exhibits a favorable profile for an Aβ imaging agent, characterized by high binding affinity to Aβ fibrils, advantageous pharmacokinetic properties, and lower non-specific binding compared to other fluorinated radiotracers.[4][5][6] These features contribute to its utility in both research and clinical trial settings for monitoring Aβ plaque burden.[1]

Quantitative Data Summary

The key quantitative properties of [18F]this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Species/System | Reference |

| Binding Affinity (Kd) | 2.3 ± 0.3 nM | In vitro (Aβ fibrils) | [2][7] |

| Radioactive Half-life | ~110 minutes | - | [2][4] |

| Lipophilicity | Not explicitly stated, but described as having lower non-specific white matter binding, suggesting favorable lipophilicity. | In vivo (Human) | [1][4] |

| In Vivo Brain Uptake | Rapid brain entry | Rat, Human | [2][8] |

| Brain Washout | Rapid clearance from normal brain tissue | Rat, Human | [2][8] |

| Metabolism | Rapid, with metabolites being more polar than the parent compound. | Human | [9][10] |

| Test-Retest Variability | 4-6% (using reference Logan analysis) | Human | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and interpretation of data generated using [18F]this compound. The following sections outline typical experimental protocols for radiolabeling, in vitro autoradiography, and in vivo PET imaging.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound typically involves a nucleophilic substitution reaction on a suitable precursor molecule. While specific details can vary between laboratories, a general workflow is described below.

General Protocol:

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron by irradiating [18O]H2O.[11]

-

[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor molecule (e.g., a tosylate or mesylate precursor of this compound) in a suitable solvent (e.g., dimethyl sulfoxide) at an elevated temperature.[12]

-

Deprotection (if necessary): If the precursor contains a protecting group, it is removed, often by acid hydrolysis.[12]

-

Purification: The crude reaction mixture is purified, commonly using semi-preparative high-performance liquid chromatography (HPLC).[11]

-

Formulation: The purified [18F]this compound fraction is collected, the HPLC solvent is removed (e.g., by solid-phase extraction), and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.[11]

The overall radiochemical yield is typically in the range of 5-15%, with high radiochemical purity (>95%) and specific activity.[7][10][12]

In Vitro Autoradiography

In vitro autoradiography on post-mortem human brain tissue is used to assess the binding characteristics of [18F]this compound to Aβ plaques.

General Protocol:

-

Tissue Preparation: Post-mortem brain tissue sections (e.g., from the prefrontal cortex) from confirmed AD cases and healthy controls are used.

-

Incubation: The brain sections are incubated with a solution containing [3H]this compound or [18F]this compound at a low nanomolar concentration.[2][13]

-

Washing: The sections are washed in buffer to remove unbound radiotracer.

-

Detection: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.

-

Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of radiotracer binding. To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of a competing compound (e.g., unlabeled this compound or PiB).[13]

In Vivo PET Imaging in Humans

PET imaging with [18F]this compound is performed to quantify Aβ plaque burden in living subjects.

General Protocol:

-

Subject Preparation: Subjects are positioned in the PET scanner. A transmission scan may be performed for attenuation correction.

-

Radiotracer Administration: A bolus of [18F]this compound (typically around 200 MBq) is administered intravenously.[7][10]

-

PET Data Acquisition: Dynamic PET data are acquired for a period of time post-injection, often for 90 minutes.[7] For quantitative analysis using standardized uptake value ratios (SUVR), a static scan of 30 minutes, acquired 40 to 70 minutes post-injection, is common.[1][6]

-

Arterial Blood Sampling (for full kinetic modeling): For detailed pharmacokinetic modeling, arterial blood samples are drawn throughout the scan to measure the concentration of the parent radiotracer in plasma over time.[7][8]

-

Image Reconstruction and Processing: The PET data are reconstructed into a series of 3D images. These images are often co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical localization of the PET signal.[6]

-

Quantitative Analysis:

-

Full Kinetic Modeling: Time-activity curves from different brain regions are analyzed using compartment models (e.g., the two-tissue compartment model) with the arterial input function to estimate binding parameters.[8]

-

Reference Region Methods: To avoid the need for arterial blood sampling, simplified methods using a reference region with negligible specific binding (typically the cerebellar gray matter) are widely used.[1][7] The most common method is the calculation of the Standardized Uptake Value Ratio (SUVR), where the average radioactivity concentration in a target region of interest is divided by the average concentration in the reference region.[1][14] A cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions.[1] An SUVR threshold of 1.55 has been proposed to determine Aβ positivity.[1][4]

-

Visualizations

The following diagrams illustrate key workflows and relationships related to the use of [18F]this compound.

Caption: General workflow for the radiosynthesis of [18F]this compound.

Caption: Standardized workflow for an in vivo [18F]this compound PET imaging study.

Caption: Conceptual diagram of [18F]this compound binding to amyloid-β plaques.

References

- 1. Amyloid beta plaque accumulation with longitudinal [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. projects.itn.pt [projects.itn.pt]

- 12. Simple Synthesis of [ 18 F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease - Zhang - Current Medicinal Chemistry [rjraap.com]

- 13. Autoradiographic comparison between [11C]PiB and [18F]this compound in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile and Development of AZD4694: A Technical Guide

Introduction

AZD4694, also known as NAV4694, is a fluorinated benzofuran derivative developed as a second-generation Positron Emission Tomography (PET) radioligand for the in vivo imaging and quantification of cerebral amyloid-β (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD).[1][2] Developed to overcome some limitations of earlier amyloid tracers, this compound exhibits high affinity for Aβ fibrils and a favorable pharmacokinetic profile, including lower non-specific binding to white matter.[3][4] This technical guide provides an in-depth overview of the preclinical studies that characterized this compound, detailing its binding properties, pharmacokinetic profile, and the experimental methodologies employed in its development.

Quantitative Data Summary

The preclinical and early clinical evaluation of this compound yielded key quantitative metrics that established its potential as a superior Aβ imaging agent. These data are summarized below.

| Parameter | Value | Species/Model | Experimental Method | Reference |

| Binding Affinity (Kd) | 2.3 ± 0.3 nM | In vitro Aβ fibrils | Radioligand binding assay | [1][5] |

| Binding Affinity (Ki) | 18.5 ± 2.4 nM | In vitro Aβ1-40 fibrils | Competition binding assay | [6] |

| Selectivity | 450- to 4500-fold higher for Aβ fibrils | In vitro | Protein binding assay against various enzymes, receptors, transporters, and ion channels | [6] |

| White Matter Binding | 40% lower than [18F]Flutemetamol | Sprague-Dawley rats | In vivo PET imaging | [3] |

| Aβ Positivity Threshold | 1.55 SUVR | Human | [18F]this compound PET imaging | [4][7] |

Experimental Protocols

The characterization of this compound involved a series of in vitro, ex vivo, and in vivo studies. The methodologies for these key experiments are detailed below.

In Vitro Binding and Autoradiography

-

Objective: To determine the binding affinity and selectivity of this compound for Aβ plaques in human brain tissue.

-

Tissue Preparation: Post-mortem cortical sections from neuropathologically confirmed Alzheimer's disease patients and healthy controls were used.[1][2]

-

Radioligand: [3H]this compound was used for these assays.[1]

-

Saturation Binding Assay (for Kd):

-

Brain tissue homogenates were incubated with increasing concentrations of [3H]this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound or PiB).[6]

-

After incubation, bound and free radioligand were separated by filtration.

-

Radioactivity of the filters was measured, and data were analyzed using saturation binding kinetics to calculate the equilibrium dissociation constant (Kd) and maximum binding site density (Bmax).

-

-

Autoradiography:

-

Cryo-sectioned human AD brain slices were incubated with [3H]this compound.[1]

-

Adjacent sections were incubated with the radioligand plus an excess of a competing compound to define non-specific binding.

-

Slides were washed, dried, and apposed to phosphor imaging plates or film.

-

The resulting images were analyzed to visualize the specific binding of the radioligand to Aβ plaques in gray matter versus non-specific binding in white matter.[1][2]

-

Ex Vivo Binding Studies in Transgenic Mice

-

Objective: To assess the in vivo target engagement and selectivity of this compound in a living organism.

-

Animal Model: Aged Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques.[1][3]

-

Procedure:

-

[3H]this compound was administered intravenously (i.v.) to the mice.[1]

-

At various time points post-injection (e.g., up to 80 minutes), the animals were euthanized, and their brains were rapidly removed and frozen.[1][3]

-

Brains were sectioned using a cryostat.

-

The sections were exposed to phosphor imaging plates to generate autoradiograms.

-

This method demonstrated the selective and reversible binding of the tracer to Aβ deposits in the mouse brain.[1]

-

In Vivo Pharmacokinetic Studies in Rats

-

Objective: To evaluate the brain uptake and clearance kinetics of this compound.

-

Animal Model: Normal Sprague-Dawley rats.[3]

-

Procedure:

-

Unlabeled this compound was administered intravenously.[1]

-

At sequential time points, blood samples were collected, and animals were euthanized to collect brain tissue.

-

Concentrations of this compound in plasma and brain tissue were measured using an appropriate analytical method (e.g., LC-MS/MS).

-

The results demonstrated that the compound rapidly entered the brain and was quickly cleared from normal brain tissue, a desirable characteristic for a PET radioligand.[1][3]

-

PET Imaging Protocol (Human Studies)

-

Objective: To quantify Aβ plaque burden in the human brain and validate noninvasive quantification methods.

-

Radiosynthesis: [18F]this compound was synthesized for PET imaging, with a radiochemical yield of approximately 6% and high specific radioactivity (16-290 GBq/μmol).[5]

-

Image Acquisition:

-

Subjects received an intravenous bolus injection of [18F]this compound (mean radioactivity ~203 MBq).[5]

-

Dynamic PET data were acquired for 93 minutes using a high-resolution research tomograph (HRRT).[5][8]

-

For quantitative modeling, arterial blood samples were taken to generate a metabolite-corrected plasma input function.[5][8]

-

-

Image Analysis and Quantification:

-

PET images were co-registered with the subject's structural MRI.[4]

-

Standardized Uptake Value Ratios (SUVRs) were calculated, typically for the 40-70 minute post-injection time window.[4]

-

The cerebellar gray matter, a region largely devoid of fibrillar Aβ, was used as the reference region.[4][5]

-

A cortical composite SUVR was calculated by averaging values from several regions of interest (e.g., precuneus, prefrontal, parietal, temporal, and cingulate cortices).[4]

-

Quantitative approaches like the reference Logan method were also applied to provide valid estimates of amyloid binding without the need for arterial sampling.[5][8]

-

Visualizations: Pathways and Workflows

Caption: Mechanism of this compound action for Aβ plaque detection.

Caption: Preclinical development workflow for this compound.

Caption: Simplified amyloid cascade hypothesis, the rationale for this compound.

References

- 1. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autoradiographic comparison between [11C]PiB and [18F]this compound in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amyloid beta plaque accumulation with longitudinal [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD4694 vs. PiB for Amyloid Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent radiotracers used in positron emission tomography (PET) for the imaging of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). The guide focuses on the initial assessment of [¹⁸F]AZD4694 (also known as NAV4694) and [¹¹C]Pittsburgh Compound B ([¹¹C]PiB), the latter being the benchmark for amyloid imaging.

Executive Summary

[¹¹C]PiB has long been the gold standard for amyloid PET imaging due to its high affinity and specificity for Aβ plaques. However, its short half-life of 20.4 minutes, owing to the Carbon-11 radiolabel, restricts its use to facilities with an on-site cyclotron. This limitation spurred the development of Fluorine-18 labeled tracers like this compound, which has a longer half-life of approximately 110 minutes, allowing for centralized production and broader distribution.[1][2] Head-to-head comparisons have demonstrated that [¹⁸F]this compound exhibits imaging characteristics nearly identical to those of [¹¹C]PiB, with the significant logistical advantage of the longer half-life.[3]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of this compound and PiB.

Table 1: Binding Characteristics

| Parameter | [¹⁸F]this compound | [¹¹C]PiB | Citation |

| Binding Affinity (Kd) | 2.3 ± 0.3 nM | ~1-2 nM | [1][4][5] |

| Primary Binding Target | Fibrillar Aβ plaques (Aβ40 and Aβ42) | Fibrillar Aβ plaques (Aβ40 and Aβ42) | [6] |

Table 2: Imaging Performance in Human Subjects

| Parameter | [¹⁸F]this compound | [¹¹C]PiB | Citation |

| Global Cortical SUVR (AD) | 2.41 ± 0.45 | 2.45 ± 0.50 | [7] |

| Global Cortical SUVR (HC) | 1.27 ± 0.22 | 1.31 ± 0.25 | [7] |

| Effect Size (AD vs. HC) | 2.9 | 2.6 | [7] |

| Frontal Cortex to White Matter Ratio (AD) | 1.33 ± 0.22 | 1.36 ± 0.22 | [7] |

| Frontal Cortex to White Matter Ratio (HC) | 0.71 ± 0.16 | 0.72 ± 0.16 | [7] |

| Correlation (Neocortical SUVR) | Excellent linear correlation (slope = 0.95, r = 0.99) | [3] | |

| Time to Apparent Steady State | ~50 minutes post-injection | ~50 minutes post-injection | [3][8] |

| Optimal Scan Window | 40-70 minutes post-injection | 40-70 minutes post-injection | [3][9] |

SUVR: Standardized Uptake Value Ratio, using cerebellar cortex as the reference region. AD: Alzheimer's Disease; HC: Healthy Controls.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for amyloid PET imaging with this compound and PiB.

-

[¹⁸F]this compound: Synthesized via nucleophilic substitution on a suitable precursor. The final product is purified and formulated for intravenous injection.[4]

-

[¹¹C]PiB: Produced by the N-¹¹C-methylation of a precursor molecule using [¹¹C]methyl iodide.[10]

-

Administration: Both tracers are administered as an intravenous bolus injection.[4][11]

-

Subject Preparation: Subjects are typically positioned comfortably in the PET scanner to minimize motion.[12]

-

Tracer Injection: A specified dose of the radiotracer is injected intravenously.

-

Uptake Period: A period of rest is allowed for the tracer to distribute and incorporate into the brain.[12]

-

Scan Acquisition: Dynamic or static PET scans are acquired. For both tracers, a common imaging window is 40 to 70 minutes post-injection to calculate SUVR.[3][9]

-

Image Reconstruction and Correction: PET images are reconstructed and corrected for factors like attenuation and scatter. Motion correction may also be applied.[11]

-

Coregistration: PET images are coregistered with the subject's structural MRI to allow for accurate anatomical localization.[3]

-

Region of Interest (ROI) Definition: ROIs are defined on the coregistered MRI to measure tracer uptake in specific brain regions (e.g., prefrontal cortex, precuneus, and cerebellum).

-

SUVR Calculation: The average tracer uptake in cortical ROIs is normalized to the uptake in a reference region, typically the cerebellar cortex, to generate SUVR values.[3][7]

Visualizations

Caption: Decision framework for selecting between this compound and PiB.

Caption: Workflow for a typical amyloid PET imaging study.

Caption: Pathway of tracer from injection to signal detection.

References

- 1. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amyloid beta plaque accumulation with longitudinal [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Pittsburgh compound B - Wikipedia [en.wikipedia.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. snmmi.org [snmmi.org]

- 10. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]

- 12. adni.loni.usc.edu [adni.loni.usc.edu]

A Technical Guide to AZD4694 and its Structural Analogues for Amyloid-β Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4694, also known as NAV4694, is a highly significant radioligand developed for the in vivo imaging of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD), using Positron Emission Tomography (PET). This benzofuran derivative, labeled with fluorine-18, offers a distinct advantage over earlier carbon-11 labeled compounds due to its longer half-life, enabling broader clinical and research application. This document provides a comprehensive overview of this compound, its structural analogues, and their collective importance in the field of neuroimaging and AD drug development. We will delve into their comparative binding affinities, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Introduction: The Role of Amyloid Imaging in Alzheimer's Disease

The "amyloid cascade hypothesis" posits that the accumulation of Aβ peptides into extracellular plaques in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] PET imaging with Aβ-selective radioligands allows for the in vivo quantification and monitoring of this pathology, which is crucial for early diagnosis, patient stratification in clinical trials, and assessing the efficacy of anti-amyloid therapies.[2][3] The ideal amyloid PET tracer should exhibit high affinity and selectivity for Aβ plaques, rapid brain entry and washout from non-target tissues, and low non-specific binding, particularly to white matter.[2][4]

This compound ([¹⁸F]NAV4694) was developed to meet these criteria, offering a fluorine-18 labeled alternative to the first-generation carbon-11 labeled Pittsburgh Compound B ([¹¹C]PiB).[3][5] The longer half-life of fluorine-18 (approximately 110 minutes versus 20 minutes for carbon-11) allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[2][3]

This compound and Its Key Structural Analogues

The development of amyloid PET tracers has involved extensive structure-activity relationship (SAR) studies, leading to a variety of structural classes. This compound belongs to the benzofuran class of compounds and shares structural similarities with other key amyloid imaging agents.

-

This compound ([¹⁸F]NAV4694) : A benzofuran derivative with high affinity for Aβ fibrils and favorable imaging characteristics, including low white matter binding.[2][3] It has demonstrated imaging properties nearly identical to [¹¹C]PiB.[5][6]

-

[¹¹C]Pittsburgh Compound B ([¹¹C]PiB) : The "gold standard" for amyloid PET imaging, this benzothiazole derivative was the first to be widely used in humans.[1][5] Its main limitation is the short half-life of carbon-11.

-

Flutemetamol ([¹⁸F]GE067) : A fluorine-18 labeled analogue of PiB, it is also a benzothiazole derivative.[7] It has shown similar pharmacokinetic properties to PiB.[4]

-

FPYBF-2 and FPHBF-2 : These are monomethylamine-containing benzofuran analogues that have demonstrated excellent affinity for Aβ₁₋₄₂.[7] The introduction of a fluoro-pegylated side chain in similar compounds has been shown to improve pharmacokinetic properties.[7]

Significance of Structural Analogues

The development of structural analogues of this compound and other foundational compounds like PiB has been driven by several key objectives:

-

Improved Radiolabeling : The primary driver for developing analogues like this compound and Flutemetamol was to replace the short-lived ¹¹C with ¹⁸F, thereby enhancing clinical utility.[2][3]

-

Enhanced Pharmacokinetics : Modifications to the core structure, such as the addition of fluoro-pegylated side chains, have been explored to optimize brain uptake and washout rates, which can lead to clearer images and a better signal-to-noise ratio.[7]

-

Reduced Non-Specific Binding : A significant challenge in amyloid imaging is the non-specific retention of tracers in white matter, which can confound the interpretation of images.[2] this compound is noted for its lower white matter binding compared to some other ¹⁸F-labeled agents.[3][8]

-

Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of numerous analogues have provided valuable insights into the structural requirements for high-affinity binding to Aβ plaques, guiding the design of future imaging agents.[4]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and its key structural analogues for amyloid-beta.

| Compound | Target | Binding Affinity (Kd or Ki) | Reference(s) |

| This compound ([¹⁸F]NAV4694) | Aβ Fibrils | Kd = 2.3 ± 0.3 nM | [2][9][10] |

| Aβ₁₋₄₀ Fibrils | Ki = 18.5 ± 2.4 nM | [7] | |

| Flutemetamol | Aβ₁₋₄₀ Fibrils | Ki = 15.3 ± 2.4 nM | [7] |

| [¹¹C]PiB | Aβ₁₋₄₂ | Ki = 9.0 nM | [7] |

| FPYBF-2 | Aβ₁₋₄₂ | Ki = 2.41 nM | [7] |

| FPHBF-2 | Aβ₁₋₄₂ | Ki = 3.85 nM | [7] |

| ¹⁸F-7B (Analogue) | AD Homogenates | Kd = 17.7 nM | [11] |

| Aβ₁₋₄₂ Fibrils | Kd = 61 nM | [11] |

Experimental Protocols

The characterization of this compound and its analogues involves a series of standardized in vitro and in vivo experiments.

In Vitro Binding Assays

-

Objective : To determine the binding affinity (Kd or Ki) of the compounds for Aβ aggregates.

-

Methodology :

-

Preparation of Aβ Fibrils : Synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptides are aggregated in vitro to form fibrils.

-

Competition Binding Assay : A fixed concentration of a radiolabeled ligand (e.g., [³H]this compound or another known Aβ ligand) is incubated with the Aβ fibrils in the presence of varying concentrations of the unlabeled test compound (the "competitor").

-

Separation : The mixture is filtered to separate the bound from the free radioligand.

-

Quantification : The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis : The data are fitted to a one-site competition model to calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation. For saturation binding assays to determine Kd, increasing concentrations of the radioligand are incubated with the fibrils.[2][12]

-

In Vitro Autoradiography

-

Objective : To visualize the specific binding of a radioligand to Aβ plaques in postmortem human brain tissue.

-

Methodology :

-

Tissue Preparation : Cryostat sections (typically 10-20 µm thick) of postmortem brain tissue from confirmed AD patients and healthy controls are prepared.

-

Incubation : The tissue sections are incubated with a low nanomolar concentration of the radiolabeled tracer (e.g., [³H]this compound).[2]

-

Non-Specific Binding : To determine non-specific binding, adjacent sections are incubated with the radiotracer in the presence of a high concentration of an unlabeled Aβ ligand to block the specific binding sites.

-

Washing and Drying : The sections are washed to remove unbound tracer and then dried.

-

Imaging : The sections are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.

-

Validation : The resulting autoradiograms are often compared with adjacent sections stained for Aβ plaques using immunohistochemistry (e.g., with antibodies like 4G8) or histological stains like thioflavin-S.[7]

-

In Vivo PET Imaging in Humans

-

Objective : To evaluate the pharmacokinetics, safety, and Aβ plaque imaging capability of the radioligand in living human subjects.

-

Methodology :

-

Subject Recruitment : Healthy controls and patients with a clinical diagnosis of AD are recruited.[13]

-

Radioligand Administration : A bolus of the ¹⁸F-labeled radioligand (e.g., [¹⁸F]this compound) is injected intravenously.[10][13]

-

Dynamic PET Scanning : Dynamic PET data are acquired for a period of time (e.g., 90-120 minutes) immediately following injection.[10]

-

Arterial Blood Sampling (for full kinetic modeling) : In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, creating a "metabolite-corrected arterial input function".[9][13]

-

Image Reconstruction and Analysis : PET data are reconstructed into a series of time-stamped images. Regions of interest (ROIs) are drawn on co-registered MRI scans.

-

Quantification :

-

Compartment Modeling : Time-activity curves for each ROI are analyzed using pharmacokinetic models (e.g., a two-tissue compartment model) with the arterial input function to calculate the distribution volume (VT).[13]

-

Reference Region Methods : To avoid invasive arterial sampling, simplified methods are often used. A region known to be largely devoid of Aβ plaques, such as the cerebellar gray matter, is used as a reference. The ratio of tracer uptake in a target region to the reference region at a late time point yields a Standardized Uptake Value Ratio (SUVR).[6][13][14] The Logan graphical analysis is another reference tissue-based method used to estimate the distribution volume ratio (DVR).[13]

-

-

Radiosynthesis of [¹⁸F]this compound

-

Objective : To chemically synthesize the fluorine-18 labeled this compound for PET imaging.

-

Methodology :

-

Precursor : The synthesis starts with a suitable precursor molecule, such as the N-Boc-protected nitro precursor of this compound.[15]

-

Radiofluorination : The precursor undergoes nucleophilic substitution with [¹⁸F]fluoride.

-

Deprotection : The Boc protecting group is removed, typically using an acid (e.g., hydrochloric acid).[15]

-

Purification : The final product, [¹⁸F]this compound, is purified using High-Performance Liquid Chromatography (HPLC).

-

Formulation : The purified radioligand is formulated in a physiologically compatible solution for intravenous injection.

-

Visualizations

Signaling and Pathological Pathways

Caption: The Amyloid Cascade Hypothesis and the binding target of this compound.

Experimental Workflows

Caption: Workflow for the development and evaluation of a novel PET radioligand.

Logical Relationships

Caption: Structural relationships between key amyloid PET imaging agents.

Conclusion

This compound and its structural analogues represent a critical evolution in the field of molecular neuroimaging. The transition from carbon-11 to fluorine-18, exemplified by the development of this compound, has significantly broadened the accessibility of amyloid PET imaging for both clinical diagnostics and therapeutic trials.[13] Head-to-head comparisons have confirmed that [¹⁸F]this compound performs similarly to the gold-standard [¹¹C]PiB, exhibiting high affinity for Aβ plaques and favorable kinetics with low non-specific white matter binding.[6] Ongoing research into novel analogues continues to refine the properties of these imaging agents, aiming for even greater sensitivity and specificity. These tools are indispensable for advancing our understanding of Alzheimer's disease and for the development of effective disease-modifying treatments.

References

- 1. Candidate PET Radioligand Development for Neurofibrillary Tangles: Two Distinct Radioligand Binding Sites Identified in Postmortem Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amyloid beta plaque accumulation with longitudinal [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. itnonline.com [itnonline.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

In vitro autoradiography studies with AZD4694

An In-Depth Technical Guide to In Vitro Autoradiography Studies with AZD4694

This guide provides a comprehensive overview of the methodologies and data related to in vitro autoradiography studies using this compound, a high-affinity radioligand for the detection of amyloid-beta (Aβ) plaques. This document is intended for researchers, scientists, and drug development professionals working in the field of Alzheimer's disease and neurodegenerative disorders.

Introduction

This compound, also known as NAV4694, is a fluorinated benzofuran derivative that demonstrates high affinity and selectivity for Aβ plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] Its tritiated form, [³H]this compound, is utilized for in vitro autoradiography to visualize and quantify Aβ plaques in post-mortem brain tissue, providing valuable insights into the distribution and density of these pathological protein aggregates.[1][3] This technique is crucial for the preclinical evaluation of novel anti-amyloid therapies and for correlating in vivo imaging findings with underlying pathology.

Quantitative Data Summary

The binding characteristics of this compound have been determined through various in vitro studies. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound

| Parameter | Value | Reference |

| Equilibrium Dissociation Constant (Kd) | 2.3 ± 0.3 nM | [1][2] |

Table 2: IC₅₀ Values from Displacement Study with Unlabeled PiB

This table presents the half-maximal inhibitory concentration (IC₅₀) values from a displacement study where unlabeled Pittsburgh compound B (PiB) was used to displace [¹⁸F]this compound binding in various regions of the human Alzheimer's disease brain. This demonstrates that both radioligands compete for the same binding site on Aβ plaques.[4]

| Brain Region | IC₅₀ (nM) | Reference |

| Prefrontal Cortex | 1.34 | [4] |

| Inferior Parietal Cortex | 2.13 | [4] |

| Posterior Cingulate Cortex | 1.29 | [4] |

| Hippocampus | 1.38 | [4] |

Experimental Protocols

The following section details the experimental procedures for performing in vitro autoradiography with [³H]this compound on human brain tissue. This protocol is synthesized from standard autoradiography methodologies.[3][5]

Tissue Preparation

-

Cryosectioning: Frozen human brain tissue blocks are sectioned using a cryostat. It is recommended to cut 20 µm-thick sections.[6]

-

Thaw-Mounting: The tissue sections are thaw-mounted onto gelatin-coated microscope slides.

-

Storage: Slides are stored at -80°C until the day of the experiment.

In Vitro Autoradiography Procedure

-

Pre-incubation: To remove endogenous ligands, the slides are pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[5]

-

Incubation:

-

Total Binding: Sections are incubated with [³H]this compound at a concentration typically in the low nanomolar range (e.g., 1-5 nM) in an assay buffer for 60-90 minutes at room temperature.[5]

-

Non-specific Binding: To determine non-specific binding, adjacent sections are incubated with [³H]this compound in the presence of a high concentration (e.g., 10 µM) of a competing non-radioactive ligand, such as unlabeled this compound or PiB.[3][5]

-

-

Washing: Following incubation, the slides are washed to remove unbound radioligand. This typically involves a series of short washes (e.g., 2-5 minutes each) in ice-cold assay buffer.[5] A final quick dip in ice-cold deionized water is performed to remove buffer salts.[5]

-

Drying: The slides are rapidly dried under a stream of cool, dry air.[5]

-

Exposure: The dried slides are apposed to a tritium-sensitive phosphor imaging plate in a light-tight cassette.[6] Calibrated tritium standards should be included to enable quantification.[5] The exposure time can range from several days to weeks, depending on the specific activity of the radioligand and the density of the target.[5]

Quantitative Image Analysis

-

Image Acquisition: The phosphor imaging plate is scanned using a phosphor imager to acquire a digital autoradiogram.[5]

-

Data Analysis:

-

Image analysis software (e.g., ImageJ) is used to delineate regions of interest (ROIs) corresponding to different brain structures.

-

The optical density or photostimulated luminescence within each ROI is measured.

-

These values are converted to radioactivity concentrations (e.g., nCi/mg tissue) using the standard curve generated from the co-exposed tritium standards.[5]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each ROI.[3]

-

Visualizations

Experimental Workflow

References

- 1. Quantitative phosphor imaging autoradiography of radioligands for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Autoradiography [fz-juelich.de]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of AZD4694 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694 when radiolabeled with fluorine-18 ([¹⁸F]this compound), is a potent and selective radioligand for imaging amyloid-beta (Aβ) plaques in the brain using Positron Emission Tomography (PET). Its favorable pharmacokinetic profile, characterized by rapid brain entry and washout from non-target tissues, makes it a promising tool for the diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound in various animal models, compiling available data into a structured format to facilitate research and development.

Data Presentation: Pharmacokinetic and Biodistribution Summary

The following tables summarize the key pharmacokinetic and biodistribution characteristics of this compound and its radiolabeled variants in different animal models based on available preclinical data.

Table 1: Summary of this compound Pharmacokinetics in Animal Models

| Animal Model | Radiotracer | Key Findings | Quantitative Data |

| Rat | Unlabeled this compound | Possesses a pharmacokinetic profile consistent with a good PET radioligand, demonstrating rapid entry into and clearance from normal brain tissue.[1] | Specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not detailed in the reviewed literature. |

| Tg2576 Mice (Aged) | [³H]this compound | Shows selective and reversible binding to amyloid-beta deposits. Plaque-bound tracer was detectable up to 80 minutes post-intravenous administration.[1] | Detailed quantitative biodistribution data (%ID/g) for various organs were not available in the reviewed literature. |

| Cynomolgus Monkey | [¹¹C]this compound | Exhibits more rapid pharmacokinetics in the brain and slightly lower nonspecific binding in white matter compared to [¹¹C]Pittsburgh Compound B ([¹¹C]PiB).[2] | Specific brain uptake values (e.g., SUV) and clearance rates were not provided in a quantitative format in the reviewed literature. |

Table 2: Brain Uptake and Clearance Characteristics of this compound

| Animal Model | Radiotracer | Brain Uptake | Brain Clearance | Specific Binding |

| Rat | Unlabeled this compound | Rapid entry into brain tissue.[1] | Rapid clearance from normal brain tissue.[1] | N/A |

| Tg2576 Mice (Aged) | [³H]this compound | N/A | N/A | Selective and reversible binding to Aβ deposits.[1] |

| Cynomolgus Monkey | [¹¹C]this compound | Rapid uptake. | Faster washout from the brain compared to [¹¹C]PiB.[2] | Lower nonspecific binding in white matter than [¹¹C]PiB.[2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical studies. The following sections outline the typical protocols used for the evaluation of this compound in animal models, synthesized from the available literature.

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound for PET imaging studies in non-human primates typically involves the N-¹¹C-methylation of a suitable precursor.[2]

-

Precursor Synthesis: The immediate unlabeled precursor to [¹¹C]this compound is prepared through a multi-step convergent synthesis.[2]

-

Radiolabeling: The precursor is then reacted with [¹¹C]methyl iodide to yield [¹¹C]this compound.[2]

-

Purification and Formulation: The final product is isolated and formulated for intravenous injection.[2]

Animal Models

-

Rats: Sprague-Dawley rats have been used to assess the basic pharmacokinetic profile of unlabeled this compound.[1]

-

Transgenic Mice: Aged Tg2576 mice, a model for Alzheimer's disease, have been utilized for ex vivo binding studies with [³H]this compound to demonstrate specific binding to amyloid plaques.[1]

-

Non-Human Primates: Cynomolgus monkeys have been employed for in vivo PET imaging studies to compare the pharmacokinetic profile of [¹¹C]this compound with that of [¹¹C]PiB.[2]

In Vivo PET Imaging in Non-Human Primates

A typical PET imaging study in non-human primates involves the following steps:

-

Animal Preparation: The animal is anesthetized and positioned in the PET scanner.

-

Radiotracer Administration: A bolus of [¹¹C]this compound is administered intravenously.

-

Image Acquisition: Dynamic PET scans are acquired over a specified period (e.g., 90 minutes) to measure the radioactivity in the brain.

-

Data Analysis: Time-activity curves are generated for different brain regions to assess the uptake and washout kinetics of the radiotracer.

Ex Vivo Biodistribution and Binding Studies in Mice

Ex vivo studies in transgenic mice are performed to confirm the in vivo binding characteristics of the radiotracer:

-

Radiotracer Administration: [³H]this compound is administered intravenously to aged Tg2576 mice.[1]

-

Tissue Collection: At various time points post-injection (e.g., up to 80 minutes), the animals are euthanized, and the brains are collected.[1]

-

Autoradiography: Brain sections are prepared and exposed to a film or phosphor imaging plate to visualize the distribution of the radiotracer.

-

Data Analysis: The binding of the radiotracer to amyloid plaques is quantified and analyzed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the preclinical evaluation of this compound.

Caption: Workflow for a typical in vivo PET imaging study of this compound in animal models.

References

- 1. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of AZD4694

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a second-generation positron emission tomography (PET) radioligand developed for the in vivo imaging of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical characterization of this compound. The document is intended for researchers, scientists, and professionals involved in drug development and neuroimaging.

Discovery and Rationale

The development of this compound was driven by the need for a fluorine-18 (¹⁸F)-labeled PET tracer with improved properties over the first-generation carbon-11 (¹¹C)-labeled Pittsburgh Compound B (PiB). While PiB is a valuable research tool, its short half-life (20.4 minutes) limits its widespread clinical use. The longer half-life of ¹⁸F (109.7 minutes) allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.

The design of this compound aimed to retain the high binding affinity and specificity for Aβ plaques characteristic of PiB while incorporating a fluorine atom to create a suitable ¹⁸F-labeled radioligand. A key objective was to minimize non-specific binding to white matter, a limitation observed with some other ¹⁸F-labeled amyloid tracers, to enhance the signal-to-noise ratio and improve image interpretation.

Mechanism of Action

This compound is a benzofuran derivative that selectively binds to the fibrillar form of Aβ plaques in the brain.[1][2] The binding is reversible and characterized by high affinity.[1] This selective binding allows for the visualization and quantification of Aβ plaque burden in the brains of living individuals using PET imaging.

References

AZD4694: A Technical Guide for its Application as a Biomarker in Early-Stage Alzheimer's Disease Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The development of reliable biomarkers for the early detection of AD pathology is crucial for timely diagnosis, patient stratification in clinical trials, and monitoring the efficacy of therapeutic interventions. Positron Emission Tomography (PET) imaging with amyloid-binding radiotracers has emerged as a key in vivo method for the visualization and quantification of Aβ plaques. AZD4694, also known as NAV4694, is a fluorinated benzofuran derivative that has demonstrated significant promise as a PET radioligand for imaging Aβ deposits. This technical guide provides an in-depth overview of this compound, focusing on its utility as a biomarker for the early detection of Alzheimer's disease.

Core Properties of this compound

This compound is a structural analog of the benchmark amyloid PET tracer, Pittsburgh Compound B (¹¹C-PiB). However, being labeled with fluorine-18, it possesses a significantly longer half-life (110 minutes versus 20.4 minutes for carbon-11), which allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[1] This characteristic enhances its feasibility for widespread clinical and research use.

Preclinical and clinical studies have highlighted the favorable characteristics of this compound, including high affinity for Aβ fibrils, rapid brain entry and washout, and low non-specific binding, particularly to white matter.[2][3] These properties contribute to high-quality images with excellent signal-to-noise ratios, facilitating accurate visual interpretation and quantitative analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a comparative overview of its performance.

Table 1: In Vitro Binding Characteristics of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) for Aβ fibrils | 2.3 ± 0.3 nM | [2] |

| IC₅₀ (PiB displacement) in Prefrontal Cortex | 1.34 nM | [4] |

| IC₅₀ (PiB displacement) in Inferior Parietal Cortex | 2.13 nM | [4] |

| IC₅₀ (PiB displacement) in Posterior Cingulate Cortex | 1.29 nM | [4] |

| IC₅₀ (PiB displacement) in Hippocampus | 1.38 nM | [4] |

Table 2: Head-to-Head Comparison of Neocortical SUVR for ¹⁸F-AZD4694 and ¹¹C-PiB

| Parameter | ¹⁸F-AZD4694 | ¹¹C-PiB | Reference |

| Neocortical SUVR Dynamic Range | 1.0 - 3.2 | 1.1 - 3.3 | [5] |

| Linear Correlation (r) | \multicolumn{2}{c | }{0.99} | [5] |

| Slope of Linear Correlation | \multicolumn{2}{c | }{0.95} | [5] |

| Mean Global SUVR (AD vs. HC) | 90% greater in AD | 87% greater in AD | [6] |

| Effect Size (AD vs. HC) | 2.9 | 2.6 | [6] |

SUVR: Standardized Uptake Value Ratio, using the cerebellar cortex as the reference region. AD: Alzheimer's Disease; HC: Healthy Controls.

Table 3: White Matter Binding Characteristics

| Parameter | ¹⁸F-AZD4694 | ¹¹C-PiB | Reference |

| Frontal Cortex-to-White Matter Ratio (HC) | 0.71 ± 0.16 | 0.72 ± 0.16 | [3] |

| Frontal Cortex-to-White Matter Ratio (AD) | 1.33 ± 0.22 | 1.36 ± 0.22 | [3] |

Table 4: Proposed Quantitative Threshold for Amyloid Positivity

| Method | SUVR Cutoff | Reference |

| Multiple Analytical Methods Convergence | 1.55 | [7][8] |

Experimental Protocols

Detailed methodologies are critical for the reproducible application of this compound in research and clinical settings. The following sections outline the key experimental protocols.

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is a multi-step process. A common method involves the N-¹¹C-methylation of the precursor with [¹¹C]methyl iodide to yield [¹¹C]this compound.[9] For the more clinically relevant fluorine-18 labeling, a tosylated precursor is typically used. The process involves the nucleophilic substitution of the tosyl group with [¹⁸F]fluoride, followed by purification.[10] A detailed, 10-step radiosynthesis for [¹⁴C]this compound has also been described for use in metabolite studies.[11][12]

PET Imaging Protocol

A standardized PET imaging protocol is essential for acquiring high-quality, quantifiable data. The following is a generalized protocol based on published studies:

-

Subject Preparation: Subjects should be comfortably positioned in the PET scanner to minimize motion artifacts. A preceding CT or MRI scan is typically performed for attenuation correction and anatomical co-registration.

-

Radiotracer Administration: A bolus injection of [¹⁸F]this compound (typically around 10 mCi) is administered intravenously.[13]

-

Image Acquisition: Dynamic PET scans are often acquired for 90 minutes post-injection.[13] For quantitative analysis using SUVR, a common acquisition window is 40 to 70 minutes post-injection.[1][5]

-

Image Reconstruction and Processing: PET images are reconstructed using standard algorithms. The images are co-registered with the subject's MRI to allow for accurate delineation of regions of interest (ROIs).[14] Images are often spatially smoothed to a final resolution of 8 mm full-width at half-maximum.[1][14]

-

Quantitative Analysis:

-

SUVR Calculation: The standardized uptake value ratio (SUVR) is the most common method for quantifying amyloid burden. This is calculated by dividing the average radioactivity concentration in a target ROI (e.g., prefrontal cortex, precuneus) by the average radioactivity concentration in a reference region, typically the cerebellar gray matter.[1][5]

-

Cortical Composite SUVR: A global cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[1][14]

-

Visual Assessment: Experienced readers visually inspect the scans to determine the presence or absence of significant cortical tracer retention. A scan is typically rated as positive if cortical binding exceeds white matter binding in more than one region.[8]

-

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound action for Aβ plaque detection.

Caption: Standardized workflow for this compound PET imaging.

Caption: Comparative properties of amyloid PET tracers.

Conclusion

This compound has demonstrated exceptional properties as a PET radiotracer for the in vivo imaging of amyloid-beta plaques. Its favorable pharmacokinetic profile, high binding affinity, and low non-specific binding, coupled with the practical advantages of fluorine-18 labeling, position it as a leading biomarker for the early detection and longitudinal monitoring of Alzheimer's disease pathology.[1][6] The strong correlation with the benchmark tracer ¹¹C-PiB suggests that the extensive knowledge gained from PiB studies can be largely translated to the application of this compound.[5][6] The standardized protocols and quantitative methods outlined in this guide provide a framework for its effective implementation in both research and clinical trial settings, ultimately contributing to the advancement of our understanding and treatment of Alzheimer's disease.

References

- 1. Amyloid beta plaque accumulation with longitudinal [18F]this compound PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Autoradiographic comparison between [11C]PiB and [18F]this compound in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Determining Amyloid-β Positivity Using 18F-AZD4694 PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, radiolabeling, and in vivo pharmacokinetic evaluation of the amyloid beta radioligand [11C]this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. | BioWorld [bioworld.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for [18F]AZD4694 PET Scans in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) scans using the [18F]AZD4694 radioligand in human subjects for the detection and quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

Introduction to [18F]this compound

[18F]this compound, also known as NAV4694, is a second-generation 18F-labeled PET tracer designed for imaging Aβ plaques in the brain. As a structural analog of Thioflavin-T, it exhibits high affinity and specificity for Aβ plaques. Its favorable pharmacokinetic properties, including rapid brain uptake and washout from non-target tissues, along with lower white matter binding compared to other similar agents, make it a valuable tool for both diagnostic purposes and for monitoring the efficacy of anti-amyloid therapies in clinical trials.[1][2] The 110-minute half-life of Fluorine-18 allows for centralized manufacturing and distribution to PET centers without an on-site cyclotron.[2]

Principle of [18F]this compound PET Imaging